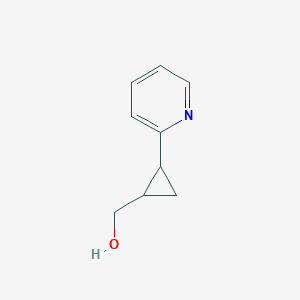

(2-(Pyridin-2-yl)cyclopropyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2-pyridin-2-ylcyclopropyl)methanol |

InChI |

InChI=1S/C9H11NO/c11-6-7-5-8(7)9-3-1-2-4-10-9/h1-4,7-8,11H,5-6H2 |

InChI Key |

OZAIQIDAQLXGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=CC=N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 2 Yl Cyclopropyl Methanol and Its Analogs

Retrosynthetic Disconnections and Strategies for the Cyclopropyl-Pyridyl-Methanol Scaffold

Retrosynthetic analysis of the (2-(Pyridin-2-yl)cyclopropyl)methanol scaffold reveals several potential disconnection points, leading to various strategic approaches for its construction. The most common strategies hinge on the formation of the key C-C bonds of the cyclopropane (B1198618) ring or the installation of the functional groups.

Disconnection 1: Cyclopropane Ring Formation (C-C Bond Disconnections) This is the most prevalent strategy, which involves disconnecting two of the C-C bonds of the cyclopropane ring. This leads back to a pyridine-containing olefin (e.g., 2-vinylpyridine) and a one-carbon (C1) carbene or carbene equivalent. This approach is highly convergent and allows for the late-stage introduction of the cyclopropane ring, with significant potential for stereocontrol during the cyclopropanation step.

Disconnection 2: Pyridine-Cyclopropane Bond Disconnection (C-C Bond Disconnection) This strategy involves cleaving the bond between the pyridine (B92270) and cyclopropane rings. This would suggest a cross-coupling reaction between a suitable functionalized pyridine (e.g., 2-halopyridine) and a cyclopropyl (B3062369) organometallic reagent. While feasible, this approach may be less direct and require the pre-synthesis of a functionalized cyclopropylmethanol (B32771).

Disconnection 3: Functional Group Interconversion (C-O Bond Disconnection) This disconnection focuses on the primary alcohol functionality. The target molecule is traced back to a cyclopropyl precursor bearing a different functional group, such as an ester, carboxylic acid, or aldehyde. This simplifies the synthesis to the construction of a (2-(pyridin-2-yl)cyclopropyl)carboxylic acid ester (or similar), which is then reduced in a final chemoselective step to afford the desired alcohol.

These disconnections form the basis for the forward synthesis approaches discussed in the following sections.

Forward Synthesis Approaches

Forward synthesis strategies aim to construct the target molecule efficiently and with high control over its chemical and stereochemical properties.

The formation of the cyclopropane ring is a critical step, and several methods have been developed to control its stereochemistry.

Ylide-Based Cyclopropanation: The reaction of sulfur or telluronium ylides with α,β-unsaturated compounds is a powerful method for cyclopropane synthesis. organic-chemistry.orgnih.gov For the target scaffold, this would involve the reaction of an appropriate ylide with 2-vinylpyridine (B74390). Studies on analogous systems using aryl- and vinyl-stabilized sulfonium (B1226848) ylides have demonstrated high yields and excellent trans-diastereoselectivity. organic-chemistry.org Furthermore, the use of novel chiral telluronium salts has enabled the enantioselective synthesis of vinylcyclopropanes with controllable diastereoselectivity, often achieved by selecting the appropriate base. nih.gov

Enzymatic Cyclopropanation: Biocatalysis offers a highly stereoselective route to pyridyl cyclopropanes. wpmucdn.comnih.gov Recent research has demonstrated the use of engineered hemoproteins (myoglobin variants) for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors. wpmucdn.comnih.gov This method provides access to optically active pyridine-containing cyclopropanes with high activity and enantiodivergent selectivity, meaning either enantiomer can be produced by selecting the appropriate enzyme variant. wpmucdn.com

| Method | Carbene Source | Catalyst / Reagent | Key Feature | Stereoselectivity |

| Sulfur Ylide | Sulfonium Salt + Base | None | High regioselectivity | High trans-diastereoselectivity (>95:5) organic-chemistry.org |

| Telluronium Ylide | Chiral Telluronium Salt + Base | None | Controllable diastereoselectivity | Excellent enantioselectivity nih.gov |

| Enzymatic | Pyridotriazole | Engineered Myoglobin (B1173299) | Enantiodivergent synthesis | High enantioselectivity (up to 88% ee) nih.gov |

The most straightforward and common strategy for introducing the pyridine moiety is to begin with a commercially available and appropriately substituted pyridine precursor.

Use of 2-Vinylpyridine: The synthesis typically starts with 2-vinylpyridine as the olefin component in the cyclopropanation reaction. This approach unequivocally establishes the 2-substitution pattern on the pyridine ring, thus ensuring complete regioselectivity from the outset.

Alternative Approaches: While less common for this specific target, other methods exist for synthesizing 2-substituted pyridines. These include the reaction of pyridine N-oxides with various reagents or transition-metal-catalyzed C-H activation/functionalization of the pyridine ring. researchgate.net However, for the this compound scaffold, these methods are generally more complex and less efficient than starting with 2-vinylpyridine.

The final step in many synthetic routes to this compound is the formation of the primary alcohol. This is typically achieved through the reduction of a carboxylic acid or ester precursor.

The key challenge in this step is chemoselectivity: the reducing agent must selectively reduce the ester or acid functionality without affecting the pyridine ring or the cyclopropane ring.

Reduction of Ester Precursors: If the cyclopropanation is performed using a carbene that contains an ester group (e.g., from ethyl diazoacetate), the resulting product is a pyridyl-cyclopropyl ester. This ester can be selectively reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The reaction conditions, such as low temperature, are crucial to prevent unwanted side reactions.

NaOH-Promoted Reactions: While not a direct reduction, NaOH has been used to promote cascade cyclization reactions of cyclopropyl esters, demonstrating the utility of these esters as key intermediates in forming complex pyridine-containing structures. figshare.comresearchgate.netfigshare.com

Achieving high levels of stereocontrol is paramount for the synthesis of specific isomers of this compound. The methods for constructing the cyclopropane ring are central to these strategies.

Diastereoselective Pathways: As mentioned, the use of sulfur ylides often results in a high preference for the trans diastereomer. organic-chemistry.org The relative stereochemistry is dictated by the thermodynamic stability of the intermediates in the reaction mechanism. Controllable diastereoselectivity in ylide reactions can sometimes be achieved by tuning the reaction conditions, such as the choice of base and solvent. nih.gov

Enantioselective Pathways:

Chiral Auxiliaries and Catalysts: The enantioselective synthesis of related cyclopropanes has been achieved using chiral telluronium ylides, where the chirality is embedded in the reagent itself. nih.gov

Asymmetric Catalysis: Asymmetric hydrogenation of prochiral ketones using chiral iridium or rhodium catalysts is a well-established method for producing chiral alcohols, although this is more directly applicable to secondary alcohols. google.comgoogle.com

Biocatalysis: The use of engineered enzymes represents a state-of-the-art approach for enantioselective synthesis. Specific myoglobin variants have been shown to produce pyridyl cyclopropanes with high enantiomeric excess, and different variants can favor the formation of opposite enantiomers. wpmucdn.comnih.gov

| Pathway | Method | Stereochemical Control | Example Outcome | Reference |

| Diastereoselective | Sulfur Ylide Cyclopropanation | Substrate and reagent control | High trans selectivity (>95:5) | organic-chemistry.org |

| Enantioselective | Chiral Telluronium Ylide | Chiral reagent control | High ee, controllable dr | nih.gov |

| Enantioselective | Enzymatic Cyclopropanation | Biocatalyst control (engineered myoglobin) | High ee (up to 88%), enantiodivergent | nih.gov |

Optimization of Reaction Conditions and Process Efficiencies

Catalyst and Reagent Screening: In enzyme-catalyzed reactions, optimization can involve screening a library of enzyme variants to identify the one with the highest activity and stereoselectivity for a specific substrate. nih.gov For ylide-based reactions, screening different counter-ions, solvents, and bases can dramatically impact both yield and stereochemical outcome. nih.gov

Parameter Optimization: Key reaction parameters such as temperature, concentration, and reaction time must be carefully optimized. For instance, in the asymmetric hydrogenation of pyridyl ketones, factors like hydrogen pressure, temperature, and the choice of base have been shown to significantly influence both the reaction rate and the enantioselectivity. google.comgoogle.com

Process Intensification: For large-scale synthesis, evaluating factors like catalyst loading, reaction kinetics, and downstream processing is essential. The goal is to develop a robust and scalable process that is both economically viable and environmentally sustainable. researchgate.net While detailed studies on the target molecule are limited, the principles of multi-objective optimization used in processes like methanol (B129727) synthesis can be applied, where both yield and purity are maximized simultaneously. mdpi.comsemanticscholar.org

Development of Catalytic Systems for Targeted Bond Formations

The synthesis of structurally complex molecules such as this compound and its analogs, which feature a chiral cyclopropane ring attached to a pyridine moiety, heavily relies on the development of sophisticated catalytic systems. These catalysts are crucial for controlling the formation of specific chemical bonds with high levels of precision, particularly in achieving desired stereoselectivity. Research in this area has predominantly focused on two powerful strategies: transition-metal catalysis, with a significant emphasis on rhodium complexes, and biocatalysis, which utilizes engineered enzymes to mediate highly selective transformations.

One of the most effective and widely studied methods for the synthesis of cyclopropanes is the metal-catalyzed reaction of diazo compounds with alkenes. nih.gov Among the various transition metals employed, rhodium-based catalysts have proven to be particularly versatile and efficient for these transformations. nih.gov The mechanism of rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate from a diazo precursor. This electrophilic carbene species then reacts with an alkene in a concerted, asynchronous manner to yield the cyclopropane ring. nih.gov The development of chiral rhodium catalysts has been a pivotal advancement, enabling highly enantioselective cyclopropanation reactions. nih.gov

For the synthesis of pyridyl cyclopropanes, this methodology has been successfully applied. Chiral dirhodium tetracarboxylate complexes, such as those derived from adamantylglycine, have demonstrated high levels of asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org While the direct cyclopropanation of 2-vinylpyridine with a diazoacetate would be a logical route to precursors of this compound, the literature more broadly covers the cyclopropanation of various olefins with pyridine-containing carbene precursors.

The following table summarizes representative results for rhodium-catalyzed cyclopropanation reactions leading to the formation of pyridyl cyclopropane derivatives, showcasing the influence of the catalyst and reaction conditions on yield and stereoselectivity.

| Catalyst | Olefin Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Styrene | Ethyl 2-diazo-2-(pyridin-2-yl)acetate | 85 | 95:5 | 98 | nih.gov |

| Rh₂(R-DOSP)₄ | 4-Bromostyrene | Methyl 2-diazo-2-(pyridin-3-yl)acetate | 92 | >99:1 | 96 | nih.gov |

| Rh₂(S-PTAD)₄ | 1-Octene | tert-Butyl 2-diazo-2-(pyridin-4-yl)acetate | 78 | 80:20 | 91 | nih.gov |

In recent years, biocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for the synthesis of chiral molecules. nih.gov Specifically, hemoproteins, such as myoglobin, have been engineered to catalyze abiological carbene transfer reactions with remarkable stereoselectivity. nih.gov This has been applied to the synthesis of pyridine-functionalized cyclopropanes through the enzymatic activation of pyridotriazoles, which serve as stable and accessible carbene precursors. nih.gov

This biocatalytic approach offers several advantages, including high activity and the ability to achieve enantiodivergent synthesis, providing access to both enantiomers of the target molecule by using different engineered enzyme variants. nih.gov The reaction is typically carried out in aqueous media under mild conditions. The engineered myoglobin variants create a chiral environment that directs the approach of the olefin to the iron-porphyrin-bound carbene, thus controlling the stereochemical outcome of the cyclopropanation. nih.gov

The table below presents selected data from studies on the biocatalytic synthesis of pyridyl cyclopropanes, illustrating the high degree of stereocontrol achievable with this method.

| Biocatalyst (Myoglobin Variant) | Olefin Substrate | Pyridotriazole Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Mb(L29V,F33V,H64V,V68F) | 4-Bromostyrene | 7-Bromo-1,2,3-pyridotriazole | 95 | >99:1 | 98 (R,R) | nih.gov |

| Mb* (engineered variant) | Styrene | 7-Chloro-1,2,3-pyridotriazole | 88 | 98:2 | 99 (S,S) | nih.gov |

| Mb(H64V,V68A) | 4-Methoxystyrene | 7-Bromo-1,2,3-pyridotriazole | 91 | >99:1 | 97 (R,R) | nih.gov |

Reactivity and Chemical Transformations of 2 Pyridin 2 Yl Cyclopropyl Methanol

Reactions Involving the Strained Cyclopropyl (B3062369) Ring System

The significant ring strain inherent in the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to reactions that lead to the opening of the three-membered ring. This reactivity is a cornerstone of its chemical profile, enabling transformations that generate more complex molecular architectures.

The cyclopropyl group in (2-(Pyridin-2-yl)cyclopropyl)methanol can undergo ring-opening reactions under various conditions, often catalyzed by transition metals. For instance, palladium-catalyzed reactions are known to efficiently open aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org This suggests that under similar catalytic conditions, the cyclopropyl ring in the target molecule could be opened to yield linear alkenyl structures.

Furthermore, cyclopropyl systems can participate in skeletal rearrangements, such as the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. researchgate.net This type of transformation, often initiated by radical or thermal conditions, can expand the three-membered ring into a more stable five-membered ring. The presence of the pyridine (B92270) ring, which can stabilize radical intermediates, may influence the feasibility and outcome of such rearrangements. researchgate.net While specific studies on this compound are not prevalent, the established principles of cyclopropane chemistry suggest a high potential for these transformative reactions.

Table 1: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Catalyst/Conditions | Potential Product Type |

|---|---|---|

| Catalytic Ring-Opening | Palladium(II) acetate (B1210297) / Phosphine ligand | Linear α,β-unsaturated ketone (after oxidation of alcohol) |

| Vinylcyclopropane Rearrangement | Thermal or Photochemical | Substituted cyclopentene (B43876) derivative |

Cycloaddition reactions offer a powerful method for constructing cyclic molecules. libretexts.org While the cyclopropane ring itself is not a typical participant in Diels-Alder reactions, it can engage in other types of cycloadditions, such as [3+2] cycloadditions, particularly when activated. The formation of spirenes, which are compounds containing two rings connected by a single common atom, from cyclopropyl precursors is a specialized transformation that would require the generation of a reactive intermediate, such as a cyclopropylidene.

More commonly, the pyridine moiety of the molecule could be transformed into a pyridinium (B92312) ylide, which can then participate as a 1,3-dipole in [3+2] cycloaddition reactions with various electron-deficient olefins. researchgate.net This reaction would not directly involve the cyclopropyl ring but would build a new five-membered ring fused to the pyridine, leading to indolizine (B1195054) derivatives after subsequent oxidation. researchgate.net

Transformations at the Pyridine Nitrogen and Aromatic Ring

The pyridine ring offers two primary sites for reaction: the nitrogen atom, which is basic and nucleophilic, and the aromatic carbon atoms, which can undergo substitution reactions.

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a Lewis base. This enables it to function as a ligand in coordination complexes with various transition metals. wikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with metals such as ruthenium, iridium, and cobalt. wikipedia.orgnih.gov The geometry and stability of these complexes depend on the metal center and other ligands present.

The nucleophilicity of the pyridine nitrogen also makes it susceptible to attack by electrophiles, most notably in quaternization reactions. Treatment with alkyl halides (e.g., methyl iodide) or other alkylating agents results in the formation of a quaternary pyridinium salt. researchgate.netosti.gov This transformation introduces a permanent positive charge onto the pyridine ring, significantly altering the molecule's electronic properties and solubility. mdpi.com

Table 2: Representative Quaternization Reactions

| Electrophile | Reagent Example | Product |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | N-methylpyridinium iodide salt |

| Alkyl Tosylate | Ethyl Tosylate (EtOTs) | N-ethylpyridinium tosylate salt |

The pyridine ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Pyridine is significantly less reactive towards electrophiles than benzene (B151609). wikipedia.orgquimicaorganica.org Reactions like nitration, sulfonation, and halogenation require harsh conditions and proceed slowly. The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, protonation of the nitrogen further deactivates it. wikipedia.orgyoutube.com When substitution does occur, it is directed primarily to the C-3 and C-5 (meta) positions, as the intermediates for attack at these positions are less destabilized than those for attack at C-2, C-4, or C-6. quimicaorganica.orgaklectures.com

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 (ortho and para) positions. stackexchange.comechemi.com The presence of a good leaving group at these positions facilitates substitution. In the case of this compound, the existing substituent is at the C-2 position. While the cyclopropylmethanol (B32771) group itself is not a leaving group, nucleophilic attack is still favored at the C-4 and C-6 positions if a leaving group were present. A classic example of SNAr on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, displacing a hydride ion. wikipedia.orgyoutube.com

Derivatization of the Primary Alcohol Functionality

The primary alcohol group (–CH₂OH) is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations are among the most common and well-established in organic synthesis.

Standard derivatizations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to a carboxylic acid.

Esterification: Reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions (such as acid catalysis for carboxylic acids or a base for acyl chlorides) yields the corresponding ester.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group for subsequent nucleophilic substitution reactions. Common methods include conversion to a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride), or direct conversion to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Table 3: Common Derivatizations of the Primary Alcohol

| Transformation | Reagents | Functional Group Formed |

|---|---|---|

| Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | R'COOH / H⁺ or R'COCl / Pyridine | Ester (-COOR') |

| Etherification | 1. NaH; 2. R'Br | Ether (-OR') |

| Tosylation | TsCl / Pyridine | Tosylate (-OTs) |

Controlled Oxidation Reactions to Carbonyl Derivatives

The primary alcohol group of this compound can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations. The choice of oxidant and reaction conditions dictates the extent of the oxidation.

Mild oxidizing agents are employed for the conversion to (2-(pyridin-2-yl)cyclopropyl)carbaldehyde. A common and effective method involves the use of pyridinium chlorochromate (PCC) in an inert solvent such as dichloromethane (B109758) (DCM). This reagent is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by quenching with a hindered base like triethylamine (B128534). This procedure is also highly selective for aldehyde formation and is compatible with a wide range of functional groups.

For the synthesis of (2-(pyridin-2-yl)cyclopropyl)carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, employing chromium trioxide in a mixture of sulfuric acid and acetone, is a classic method for the oxidation of primary alcohols to carboxylic acids. However, the acidic conditions may not be suitable for all substrates. A milder alternative is the use of potassium permanganate (KMnO4) under basic conditions, followed by an acidic workup. More modern and selective methods include the use of ruthenium tetroxide (RuO4), often generated in situ from a ruthenium precursor like RuCl3 with a co-oxidant such as sodium periodate (B1199274) (NaIO4).

Table 1: Representative Conditions for Controlled Oxidation

| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

|---|---|---|---|

| This compound | (2-(Pyridin-2-yl)cyclopropyl)carbaldehyde | PCC, CH2Cl2, rt | 85-95 |

| This compound | (2-(Pyridin-2-yl)cyclopropyl)carbaldehyde | 1. (COCl)2, DMSO, CH2Cl2, -78 °C; 2. Et3N | 90-98 |

| This compound | (2-(Pyridin-2-yl)cyclopropyl)carboxylic acid | CrO3, H2SO4, Acetone, 0 °C to rt | 70-85 |

Esterification, Etherification, and Amidation Reactions

The hydroxyl group of this compound is amenable to standard esterification, etherification, and amidation reactions, providing access to a diverse range of derivatives.

Esterification can be achieved through several established protocols. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a straightforward method, though the equilibrium nature of the reaction may require removal of water to drive it to completion. google.com A more versatile approach is the reaction with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions. organic-chemistry.org

Etherification is commonly performed using the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with an alkyl halide. organic-chemistry.org For the synthesis of methyl ethers, reagents like methyl iodide or dimethyl sulfate (B86663) are typically employed. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can lead to ether formation, though these methods are generally less specific.

Amidation of this compound is not a direct transformation but can be achieved through a two-step sequence. The alcohol is first converted into a good leaving group, such as a tosylate or mesylate (see section 3.3.3). Subsequent reaction with an amine would lead to the corresponding amine derivative via nucleophilic substitution. A more common route to amides involves the coupling of an amine with a carboxylic acid derivative. Therefore, the alcohol can be used to esterify a carboxylic acid, which is then converted to an amide. More directly, the Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can be employed to directly couple the alcohol with an amine, though this method is more commonly used for the formation of esters from carboxylic acids and alcohols. A more practical approach would be to first oxidize the alcohol to the corresponding carboxylic acid (as described in 3.3.1) and then perform an amide coupling with a desired amine using standard coupling agents. rsc.org

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine, rt | (2-(Pyridin-2-yl)cyclopropyl)methyl acetate |

| Esterification | Benzoic acid, DCC, DMAP, CH2Cl2, rt | (2-(Pyridin-2-yl)cyclopropyl)methyl benzoate |

| Etherification | 1. NaH, THF, 0 °C; 2. CH3I, rt | 2-(1-(Methoxymethyl)cyclopropyl)pyridine |

| Etherification | 1. NaH, THF, 0 °C; 2. BnBr, rt | 2-(1-((Benzyloxy)methyl)cyclopropyl)pyridine |

Nucleophilic Substitutions of Activated Alcohol Derivatives

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by conversion into a better leaving group. Common methods for this activation include conversion to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), or to a halide.

Activation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. The resulting sulfonate esters are excellent substrates for SN2 reactions with a wide variety of nucleophiles.

Once activated, the (2-(pyridin-2-yl)cyclopropyl)methyl derivative can undergo substitution with nucleophiles such as halides (e.g., from LiBr, NaI), cyanide (e.g., from NaCN), azide (B81097) (e.g., from NaN3), and various oxygen, nitrogen, and sulfur nucleophiles. sci-hub.sescispace.com These reactions provide a powerful means to introduce a wide range of functional groups at the methylene (B1212753) carbon.

It is important to consider the potential for rearrangement of the cyclopropylmethyl cation if the reaction proceeds through an SN1-type mechanism, although with a primary alcohol, an SN2 pathway is generally favored under appropriate conditions.

Table 3: Nucleophilic Substitution of Activated this compound

| Activating Agent | Nucleophile | Reagents and Conditions | Product |

|---|---|---|---|

| TsCl, Pyridine | LiBr | Acetone, reflux | 2-(1-(Bromomethyl)cyclopropyl)pyridine |

| MsCl, Et3N | NaCN | DMSO, 80 °C | 2-(Pyridin-2-yl)cyclopropyl)acetonitrile |

| PBr3 | - | Ether, 0 °C | 2-(1-(Bromomethyl)cyclopropyl)pyridine |

| SOCl2 | - | Pyridine, 0 °C | 2-(1-(Chloromethyl)cyclopropyl)pyridine |

Multi-Component Reactions for Complex Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com The functional groups present in this compound, namely the alcohol and the pyridine ring, make it a potentially valuable building block in the design of novel MCRs for the assembly of complex molecular scaffolds. rsc.orgacsgcipr.org

While specific MCRs employing this compound as a starting material are not extensively documented in the literature, its structural motifs suggest several possibilities. The pyridine nitrogen can act as a nucleophile or a basic catalyst, and the hydroxyl group can participate as a nucleophile or be transformed into other functional groups that can engage in MCRs.

For instance, the alcohol could be oxidized to the aldehyde, which could then serve as a carbonyl component in well-known MCRs such as the Hantzsch pyridine synthesis, the Biginelli reaction, or the Ugi reaction. mdpi.com In the Ugi four-component reaction, for example, the aldehyde would react with an amine, an isocyanide, and a carboxylic acid to rapidly generate a complex α-acylamino carboxamide derivative.

Alternatively, the pyridine ring itself can participate in MCRs. For example, in the Doebner-von Miller reaction, α,β-unsaturated carbonyl compounds react with anilines to form quinolines. Analogous reactions involving pyridine derivatives could lead to the formation of fused heterocyclic systems.

The development of novel MCRs featuring this compound or its derivatives could provide rapid access to libraries of complex molecules with potential applications in medicinal chemistry and materials science. windows.net The unique combination of the cyclopropyl and pyridine moieties offers the potential to create scaffolds with interesting three-dimensional structures.

Table 4: Potential Multi-Component Reactions Involving Derivatives of this compound

| MCR Type | Derivative of this compound | Other Components | Potential Product Scaffold |

|---|---|---|---|

| Ugi Reaction | (2-(Pyridin-2-yl)cyclopropyl)carbaldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide with pyridylcyclopropyl substituent |

| Biginelli Reaction | (2-(Pyridin-2-yl)cyclopropyl)carbaldehyde | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone with pyridylcyclopropyl substituent |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are fundamental for mapping the carbon-hydrogen framework and identifying nitrogen-containing heterocycles.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For (2-(Pyridin-2-yl)cyclopropyl)methanol, distinct signals are expected for the pyridine (B92270) ring protons, the cyclopropyl (B3062369) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons, cyclopropyl carbons, and the methylene carbon would each exhibit characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. youtube.com

¹⁵N NMR spectroscopy is particularly useful for characterizing the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom can provide insights into substitution patterns and intermolecular interactions. Polarization transfer techniques like INEPT are often employed to enhance the sensitivity of the low-gyromagnetic-ratio ¹⁵N nucleus. chemrxiv.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.45 | d | 4.5 |

| Pyridine H-4 | 7.60 | td | 7.7, 1.8 |

| Pyridine H-3 | 7.15 | d | 7.8 |

| Pyridine H-5 | 7.10 | dd | 7.5, 4.8 |

| CH₂-OH | 3.65 | m | - |

| Cyclopropyl H-2 | 2.10 | m | - |

| Cyclopropyl H-1 | 1.80 | m | - |

| Cyclopropyl H-3a | 1.10 | m | - |

| Cyclopropyl H-3b | 0.95 | m | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 160.5 |

| Pyridine C-6 | 149.0 |

| Pyridine C-4 | 136.5 |

| Pyridine C-3 | 121.5 |

| Pyridine C-5 | 121.0 |

| CH₂-OH | 65.0 |

| Cyclopropyl C-1 | 22.0 |

| Cyclopropyl C-2 | 18.5 |

| Cyclopropyl C-3 | 12.0 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete bonding network and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the pyridine ring and the cyclopropyl system, and to confirm the coupling between the cyclopropyl protons and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is crucial for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the cyclopropyl protons to the C-2 carbon of the pyridine ring, confirming their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is key to determining the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring (i.e., whether the pyridine and methanol groups are cis or trans to each other).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used. For this compound (C₉H₁₁NO), the exact mass of the protonated molecule [M+H]⁺ would be determined with high precision.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. nih.gov This involves isolating the parent ion, inducing fragmentation through collision-activated dissociation (CAD), and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway could involve:

Loss of a water molecule (H₂O) from the protonated methanol group.

Cleavage of the C-C bond between the cyclopropyl ring and the methanol group.

Ring-opening of the cyclopropane ring.

Fragmentation of the pyridine ring.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₉H₁₁NO + H]⁺ | 150.09134 |

| [C₉H₁₁NO + Na]⁺ | 172.07328 |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key expected absorptions for this compound include a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic portions, C=C and C=N stretching vibrations for the pyridine ring, and a C-O stretching band. nasa.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ias.ac.in It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the vibrations of the cyclopropyl and pyridine rings. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |

| C=N, C=C | Ring Stretching | 1400-1600 | IR, Raman |

| C-O | Stretching | 1000-1200 | IR |

| Pyridine Ring | Breathing | ~990 | Raman |

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While obtaining a suitable single crystal of this compound itself might be challenging, a crystalline derivative could be synthesized for analysis. The technique involves diffracting a beam of X-rays off the crystal lattice. wikipedia.org Analysis of the diffraction pattern allows for the calculation of the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This method provides an unambiguous determination of the relative and absolute stereochemistry, confirming the structural insights gained from NMR spectroscopy. sigmaaldrich.com

Chiral Analytical Techniques (e.g., Chiral HPLC, Polarimetry) for Enantiomeric Purity Assessment

The structure of this compound contains two chiral centers (at C-1 and C-2 of the cyclopropane ring), meaning it can exist as a mixture of enantiomers and diastereomers. Chiral analytical techniques are essential for separating these stereoisomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. sigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govresearchgate.net This is crucial for assessing the enantiomeric excess (ee) of a synthesized sample.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the light to an equal but opposite degree. While a racemic mixture (a 50:50 mix of enantiomers) is optically inactive, an enantiomerically pure sample will exhibit a specific rotation ([α]) that is a characteristic physical property. sigmaaldrich.com

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Cyclopropyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Elucidation of Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity. Molecular Orbital (MO) theory provides a framework for understanding how electrons are distributed within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions.

For (2-(Pyridin-2-yl)cyclopropyl)methanol, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, which can act as an electron donor. The LUMO, conversely, is likely to be distributed over the pyridine ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a common approach to determine the energies and spatial distributions of these frontier orbitals. For similar pyridine derivatives, the HOMO-LUMO gap is a key parameter in assessing their reactivity and potential applications.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Description |

| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values in this table are hypothetical and based on typical ranges observed for similar pyridine-containing organic molecules. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations are also instrumental in predicting various spectroscopic properties, which can aid in the characterization of a molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing the calculated shifts with experimental data, the structure and conformation of the molecule can be confirmed. For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring, the cyclopropane (B1198618) ring, and the methanol (B129727) group.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the methanol group, the C-H stretches of the pyridine and cyclopropane rings, and the characteristic ring vibrations of the pyridine moiety.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the pyridine ring.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the bond connecting the cyclopropyl (B3062369) and methanol groups, as well as the bond linking the pyridine and cyclopropane rings. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with these rotational degrees of freedom.

Computational methods can systematically explore the conformational space by rotating specific dihedral angles and calculating the energy of each resulting geometry. This process generates a potential energy landscape, revealing the energy barriers between different conformers. Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that specific orientations of the substituent relative to the cyclopropane ring are energetically favored. For this compound, it is expected that conformations minimizing steric hindrance between the pyridine ring and the methanol group will be the most stable.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information provides insights into the reaction kinetics and the feasibility of a proposed mechanism. For instance, in a potential oxidation of the methanol group, computational methods could be used to explore different mechanistic pathways and identify the most likely one.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, chemical processes in reality often occur in solution. Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time, governed by a force field that describes the intermolecular interactions.

MD simulations can provide insights into how the solvent influences the conformation and reactivity of the solute molecule. For this compound, MD simulations in a solvent like water or methanol could reveal the nature of hydrogen bonding between the methanol group and the solvent, as well as the solvation of the pyridine ring. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and energetic properties, a structure-reactivity relationship can be established. For example, the effect of adding different substituent groups to the pyridine ring on the HOMO-LUMO gap, and thus on the molecule's reactivity, can be computationally investigated.

These studies can help in designing new molecules with desired properties. For instance, if the goal is to enhance the electron-donating ability of the molecule, computational calculations can be used to screen various electron-donating groups and predict their impact on the electronic structure. This in silico design approach can significantly accelerate the discovery of new functional molecules.

Research Applications of 2 Pyridin 2 Yl Cyclopropyl Methanol in Contemporary Chemistry

Role as a Key Building Block in Advanced Organic Synthesis

The inherent reactivity and defined three-dimensional structure of (2-(Pyridin-2-yl)cyclopropyl)methanol establish it as a valuable building block in organic synthesis. The pyridine (B92270) unit can act as a directing group or be incorporated into larger aromatic systems, the cyclopropane (B1198618) ring can undergo various ring-opening or modification reactions, and the methanol (B129727) group provides a handle for extension or conversion into other functional groups.

Precursor for Novel Heterocyclic and Polycyclic Compounds

While direct, documented syntheses starting from this compound are not extensively reported, its structure is emblematic of precursors used to generate complex heterocyclic systems. Pyridine derivatives are fundamental components in the synthesis of a vast range of nitrogen-containing heterocycles, including pyrimidines and indolizines. mdpi.comresearchgate.net For instance, synthetic strategies to create novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives often involve the condensation of a pyridine-containing precursor with other reagents to build the pyrimidine ring. mdpi.com Similarly, pyridinium (B92312) ylids are well-established intermediates for constructing indolizines, cyclopropanes, and other heterocyclic frameworks through cycloaddition reactions. researchgate.net

The presence of the cyclopropyl (B3062369) ring adds another dimension of synthetic utility. This strained ring can participate in various transformations to yield larger, more complex polycyclic structures. Methodologies for constructing polycyclic indolines, for example, have been developed that could potentially be adapted to precursors like this compound. thieme.de The combination of the pyridine and cyclopropane motifs offers a pathway to novel molecular architectures that are otherwise difficult to access.

Scaffold for Bio-inspired Molecular Synthesis

In bio-inspired synthesis, chemists aim to mimic nature's strategies to build complex molecules. nih.govnih.govillinois.edu The term "scaffold" refers to a core molecular framework upon which a variety of functional groups can be appended to create a library of related compounds, often for biological screening. The rigid, three-dimensional nature of the pyridin-2-yl-cyclopropane unit makes it an attractive scaffold. Its well-defined spatial arrangement of functional groups can be used to mimic the presentation of residues in a peptide or natural product.

Bio-inspired approaches have led to the total synthesis of complex natural products like Pyritide A2, a macrocycle containing a pyridine core derived from amino acid precursors. nih.govnih.govillinois.edu While this compound is not directly involved, this work highlights the importance of pyridine-containing building blocks in mimicking biosynthetic pathways. The cyclopropylmethanol (B32771) portion of the molecule can be envisioned as a mimic of an amino alcohol, a common structural motif in natural products, providing a rigid backbone to control the orientation of appended side chains.

Applications in Ligand Design for Organometallic and Asymmetric Catalysis

The pyridine nitrogen and the methanol oxygen in this compound make it an excellent candidate for a bidentate ligand, capable of coordinating to a metal center. This coordination is fundamental to its application in organometallic and asymmetric catalysis, where the ligand's structure dictates the catalyst's activity and selectivity.

Development of Chiral Ligands for Enantioselective Transformations

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer drugs and fine chemicals. This is often achieved using chiral metal complexes where the chirality is introduced by an organic ligand. mdpi.com Chiral pyridines are a critically important class of ligands for these transformations. nih.govrsc.orgresearchgate.net

This compound possesses a chiral center at the carbon atom of the cyclopropane ring attached to the pyridine group. By resolving the racemic mixture or through enantioselective synthesis, an enantiopure form of the molecule can be obtained. This chiral alcohol is a valuable precursor for a diverse range of P,N-ligands, which have shown great success in asymmetric catalysis. For example, the hydroxyl group can be readily converted into a phosphine, phosphinite, or aminophosphine (B1255530) moiety. These modifications yield chiral pyridine-aminophosphine or similar P,N-ligands that can be used in reactions like ruthenium-catalyzed asymmetric hydrogenation. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity in a variety of chemical transformations.

| Ligand Type | Potential Synthesis from this compound | Target Enantioselective Reactions |

| Chiral Pyridyl Alcohol | Direct use of enantiopure this compound | Addition of organozincs to aldehydes |

| Chiral P,N-Ligands | Reaction of the alcohol with chlorophosphines (e.g., Ph₂PCl) | Asymmetric hydrogenation, allylic alkylation |

| Chiral Oxazoline Ligands | Multi-step conversion of the alcohol to an amino group, then cyclization | Various C-C and C-N bond forming reactions bldpharm.com |

Ligands for Transition Metal-Mediated Reactions

The pyridine-N and alcohol-O atoms of this compound can form a stable five-membered chelate ring with a transition metal center. Such bidentate ligands are widely used to stabilize and activate metal catalysts for a variety of reactions. mdpi.com Transition metals like palladium, rhodium, iridium, and nickel are frequently used in cross-coupling, C-H activation, and hydrofunctionalization reactions. researchgate.netmdpi.comacs.org

The pyridin-2-yl group is a well-established directing group in C-H functionalization, where it coordinates to the metal and positions it to activate a specific C-H bond on a substrate. mdpi.comresearchgate.net Ligands derived from this compound could be employed in such catalytic systems. For example, palladium complexes bearing pyridine-based ligands are workhorses in cross-coupling chemistry, such as the Suzuki and Heck reactions. mdpi.com The specific geometry imposed by the cyclopropyl backbone could influence the regioselectivity and efficiency of these catalytic processes. Furthermore, related pyridyl-containing molecules have been shown to act as effective directing groups in nickel-hydride catalyzed hydroamidation of alkenes, underscoring the utility of this motif in modern catalysis. acs.org

Development of Novel Materials and Functional Systems

The application of this compound extends beyond catalysis into the realm of materials science. Its ability to coordinate with metal ions and its potential for polymerization or grafting onto surfaces make it a candidate for creating functional materials with tailored properties.

A key strategy in designing new materials is the creation of organic-inorganic hybrids. Research has shown that similar molecules, such as pyridine-2-methanol, can be covalently grafted into the interlayer space of clays (B1170129) like kaolinite. researchgate.net This process creates a new hybrid material with altered surface properties and thermal stability. The pyridine-2-methanol molecules form Al-O-C covalent bonds with the inner surfaces of the clay. It is conceivable that this compound could be used in a similar fashion to create novel layered materials with unique structural and potentially catalytic properties.

Furthermore, the pyridine moiety can be incorporated into metal-organic frameworks (MOFs) or coordination polymers. These materials are constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of this compound could be exploited to build porous frameworks for applications in gas storage, separation, or heterogeneous catalysis. The molecule's inherent chirality could also be used to construct chiral MOFs, which are of great interest for enantioselective separations and sensing.

The pyridine ring is a well-known structural component in a vast array of functional molecules and materials. nih.govdovepress.com Its utility as a building block in medicinal chemistry and materials science is widely recognized. researchgate.net Similarly, the cyclopropane moiety is a valuable functional group in drug discovery and organic synthesis, prized for its unique stereoelectronic properties that can confer metabolic stability and conformational rigidity to molecules. nih.govresearchgate.netacs.org

Despite the individual importance of these structural fragments, there is a lack of specific published research detailing the use of this compound as a monomer for creating tailored polymer architectures or as a key component in supramolecular assemblies. Literature on supramolecular chemistry often highlights pyridine-containing ligands in the formation of complex structures through coordination chemistry and hydrogen bonding. nih.govmdpi.comrsc.org However, specific examples employing the this compound scaffold have not been identified.

Furthermore, in the realm of chemical biology, while both pyridine and cyclopropane derivatives are utilized in the design of molecular probes and research tools, there is no specific information available on the application of this compound for these purposes. The design of molecular probes is a sophisticated process that relies on the careful selection of scaffolds to achieve desired properties for investigating biological pathways or for use in systems biology. nih.govenergy.gov Although the unique combination of the pyridine and cyclopropane groups in this compound could theoretically be exploited for such applications, dedicated studies to this effect are not present in the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2 Pyridin 2 Yl Cyclopropyl Methanol

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The development of novel and environmentally benign synthetic strategies for molecules like (2-(Pyridin-2-yl)cyclopropyl)methanol is a paramount goal in modern chemistry. Future research should pivot towards methods that enhance efficiency, reduce waste, and utilize renewable resources.

Biocatalysis: A significant frontier is the use of enzymes to construct pyridine-functionalized cyclopropanes. Hemoproteins, for instance, have emerged as powerful biocatalysts for carbene transfer reactions, offering a pathway to stereoselective synthesis. Future work could focus on engineering specific enzymes or myoglobins for the asymmetric cyclopropanation of olefins using stable carbene precursors like pyridotriazoles, providing highly enantioenriched this compound and its derivatives. This biocatalytic approach promises high stereoselectivity and activity under mild, environmentally friendly conditions.

Green Chemistry Protocols: The synthesis of pyridine (B92270) derivatives is increasingly benefiting from green chemistry principles. Methodologies such as multicomponent one-pot reactions, the use of green catalysts, and employing environmentally benign solvents or even solvent-free conditions are key areas for exploration. For the synthesis of this compound, research could explore catalyst-free methods or the use of reusable, eco-friendly catalysts like activated fly ash to streamline the process, increase yields, and minimize hazardous waste. Integrating techniques like microwave-assisted synthesis could also dramatically shorten reaction times and improve energy efficiency.

Sustainable Feedstocks: A forward-looking approach would involve developing synthetic routes that utilize feedstocks derived from renewable resources. While current syntheses often rely on petroleum-based starting materials, future research could investigate pathways from bio-based platform molecules to generate the core pyridine and cyclopropane (B1198618) structures.

| Sustainable Synthesis Approaches | Potential Advantages |

| Biocatalytic Cyclopropanation | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Multicomponent One-Pot Reactions | Increased atom economy, reduced waste, operational simplicity. |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. |

| Use of Green Solvents/Catalysts | Reduced toxicity and environmental harm, potential for catalyst recycling. |

Investigation of Novel Reactivity Profiles and Cascade Transformations

The inherent strain of the cyclopropane ring and the electronic influence of the pyridine group suggest that this compound could participate in a variety of unique and synthetically valuable transformations.

Ring-Opening and Expansion Cascades: Cyclopropanes are known to undergo ring-opening/recyclization cascade reactions to form more complex structures. Similarly, pyridine rings can be involved in ring expansion cascades to generate medium-sized nitrogen-containing rings. The combination of these two motifs in one molecule is a compelling area for investigation. Research could explore acid- or metal-free conditions to trigger cascade reactions, potentially leading to the efficient synthesis of novel polycyclic aromatic or heterocyclic scaffolds like indenones and fluorenones. The interplay between the cyclopropane ring cleavage and potential transformations of the pyridine moiety could yield unprecedented molecular architectures.

Directed Functionalization: The pyridine nitrogen and the hydroxyl group can act as directing groups to control the regioselectivity of C-H activation and other functionalization reactions on both the cyclopropane and pyridine rings. Future studies could leverage this internal directing ability to install new functional groups with high precision, avoiding the need for traditional protecting group strategies. Nickel-catalyzed hydroamidation, for example, has shown the pivotal role of directing groups in achieving high regioselectivity.

Photochemical and Radical Reactions: The unique electronic properties of the molecule make it an interesting candidate for photochemical and radical-mediated reactions. For instance, metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization has been used to construct strained ring systems. Investigating the behavior of this compound under photolytic conditions or in the presence of radical initiators could uncover novel reaction pathways and lead to the synthesis of complex, strained polycyclic systems.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research

The intersection of chemistry and artificial intelligence (AI) offers powerful tools to accelerate discovery. For this compound, machine learning (ML) can be a transformative tool for both its synthesis and the prediction of its reactivity.

Reaction Prediction and Optimization: ML models, including neural networks and decision trees, are increasingly used to predict the outcomes of chemical reactions. By training algorithms on large datasets of known reactions involving pyridine and cyclopropane derivatives, it would be possible to predict the most likely products of this compound under various conditions. This predictive power can guide experimental design, saving significant time and resources by prioritizing high-potential reaction pathways. Furthermore, AI can be employed to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity.

Discovery of Novel Reactivity: Beyond optimizing known reactions, ML can aid in the discovery of entirely new transformations. By analyzing vast chemical reaction spaces, AI algorithms can identify non-obvious correlations and propose unprecedented reaction pathways for this compound. This data-driven approach can uncover novel cascade reactions or functionalizations that might not be intuitively apparent to a human chemist.

Predictive Property Modeling (QSPR): Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict the physicochemical and pharmacological properties of derivatives of this compound before they are synthesized. This allows for the in silico screening of virtual libraries of related compounds, identifying candidates with desirable properties for specific applications in materials science or medicinal chemistry.

| AI/ML Application Area | Potential Impact on Research |

| Reaction Outcome Prediction | Guides experimental design and prioritizes synthetic routes. |

| Synthesis Optimization | Identifies optimal reaction conditions for yield and selectivity. |

| Novel Reaction Discovery | Proposes unprecedented transformations and cascade reactions. |

| Predictive QSPR Modeling | Enables virtual screening for compounds with desired properties. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires advanced analytical techniques capable of real-time monitoring.

Vibrational Spectroscopy (Raman and IR): Techniques like Raman and mid-infrared (MIR) spectroscopy provide detailed molecular-level information by probing the vibrational modes of molecules. Implementing in-situ Raman or IR probes into reaction vessels would allow for the continuous tracking of the concentrations of reactants, intermediates, and products. This real-time data is invaluable for elucidating complex reaction mechanisms, identifying transient intermediates, and optimizing reaction endpoints with high precision.

Fluorescence Spectroscopy: If this compound or its derivatives exhibit fluorescent properties, fluorescence spectroscopy could serve as a highly sensitive method for in-situ monitoring. The design of specific spectroscopic probes that change their fluorescent output upon reacting with or binding to the target molecule could also be explored, offering another layer of analytical detail.

Integrated Analytical Systems: The future of reaction analysis lies in the integration of these spectroscopic techniques with automated reaction systems and chemometric data analysis. Coupling a spectroscopic probe to a continuous flow reactor, for example, would enable high-throughput screening of reaction conditions. The large datasets generated could then be analyzed using machine learning algorithms to build highly accurate kinetic models of the chemical system, leading to a comprehensive understanding of the reaction dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(pyridin-2-yl)cyclopropyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves stereoselective cyclopropanation followed by hydroxylation. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate intermediates, enabling cyclopropane ring formation with high stereochemical control . Key steps include:

- Using Pd-catalyzed cross-coupling reactions to introduce the pyridyl group.

- Purification via chiral column chromatography (SFC or HPLC) to isolate enantiomerically pure forms (>98% ee) .

- Yield optimization requires strict control of temperature (0–25°C) and stoichiometric ratios of reagents like NaH (1.3–1.8 mmol equivalents) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic peaks, such as cyclopropane protons (δ 0.8–1.5 ppm) and pyridyl aromatic protons (δ 7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 238.0854 for intermediates) .

- X-ray Crystallography : Use SHELX or WinGX software suites to resolve crystal structures and validate stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer :

- LogP : Estimated via computational tools (e.g., PubChem’s XLogP3) to predict lipophilicity, critical for drug permeability studies .

- Solubility : Test in polar (e.g., ethanol, DMSO) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC quantification .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity to identify decomposition pathways .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence the biological activity of derivatives?

- Methodological Answer :

- Stereoselective Synthesis : Employ chiral catalysts (e.g., Rh(OAc)) to generate cis- or trans-cyclopropane isomers, and compare their bioactivity .

- Biological Assays : Test enantiomers in PDE10A inhibition assays (IC values) to correlate stereochemistry with potency .

- Computational Docking : Use DFT calculations (e.g., Gaussian) to model interactions between cyclopropane conformers and enzyme active sites .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., ring-opening) .

- Parameter Screening : Systematically vary solvents (THF vs. DMF), bases (NaH vs. KCO), and temperatures to optimize reproducibility .

- Meta-Analysis : Compare datasets from multiple studies to identify trends (e.g., higher yields with Pd(dppf)Cl vs. Pd(OAc)) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclopropane ring-opening or hydroxyl group functionalization using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. ethanol) to predict kinetic barriers .

- SAR Studies : Build QSAR models using bioactivity data from fluorinated or methylated analogs to guide derivative design .

Q. What analytical techniques are critical for studying the compound’s interactions in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., PDE10A) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.